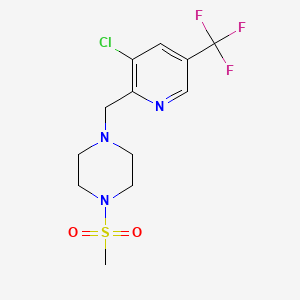![molecular formula C9H4FN3OS B1401877 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole CAS No. 41421-09-4](/img/structure/B1401877.png)
2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole
Overview
Description
The compound “2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that contains nitrogen and oxygen in its structure . The 1,3,4-oxadiazole derivatives have been synthesized by several research groups and have shown significant anti-infective activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including “2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole”, has been achieved through various methods. One such method involves the use of carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . This reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation . Another study reported the synthesis of new 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety .Molecular Structure Analysis
The molecular structure of “2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” is characterized by the presence of a 1,3,4-oxadiazole ring, a thiocyanato group, and a 4-fluoro-phenyl group. The 1,3,4-oxadiazole ring is a heterocyclic ring that contains three nitrogen atoms and one oxygen atom . The thiocyanato group (-SCN) is a pseudohalogen that consists of a sulfur atom, a carbon atom, and a nitrogen atom. The 4-fluoro-phenyl group is a phenyl ring that has a fluorine atom at the 4-position.Scientific Research Applications
Heterocyclic Chemistry and Biological Roles
Heterocyclic chemistry, particularly involving the 1,3,4-oxadiazole ring, plays a crucial role in developing new medicinal species for treating numerous diseases. The innovative methods for synthesizing 1,3,4-oxadiazole derivatives and their medicinal applications have been a focus of recent research developments. These developments have led to the exploration of new therapeutic species beneficial for society (Nayak & Poojary, 2019).
Synthetic Routes and Sensing Applications
The synthetic strategies for 1,3,4-oxadiazole derivatives, including those related to 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole, encompass various methods like dehydrogenative cyclization and oxidative cyclization. These molecules serve as essential building blocks for developing fluorescent frameworks, especially in metal-ion sensors due to their high photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites. The overview of selective metal-ion sensing and detection mechanisms highlights the compound's versatility in scientific applications (Sharma, Om, & Sharma, 2022).
Pharmacological Significance
The 1,3,4-oxadiazole core, including derivatives like 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole, is identified as a structurally significant subunit in biologically active molecules, displaying a wide range of pharmacological activities. The core's significance in drug development is underscored by its efficacy as a surrogate for carboxylic acids, carboxamides, and esters. These compounds find applications across various domains such as polymers, luminescence materials, and corrosion inhibitors, indicating their broad utility in scientific research (Rana, Salahuddin, & Sahu, 2020).
Future Directions
The future directions for the research on “2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” and other 1,3,4-oxadiazole derivatives could involve further exploration of their anti-infective activities and the development of new synthetic strategies. The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics, necessitating the development of new chemical entities to act against these microorganisms . The 1,3,4-oxadiazole scaffold could potentially be further refined and used in the development of new anti-infective agents .
properties
IUPAC Name |
[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN3OS/c10-7-3-1-6(2-4-7)8-12-13-9(14-8)15-5-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZYEXMVFFKHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301225656 | |
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole | |
CAS RN |
41421-09-4 | |
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41421-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401797.png)
![(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone](/img/structure/B1401798.png)

![4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401800.png)


![Dimethyl-[6-(4-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine](/img/structure/B1401804.png)

![3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid](/img/structure/B1401811.png)
![[6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401815.png)
![[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401817.png)